Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone

Scaffold hopping Chemical synthesis Medicinal chemistry

Select this scaffold for your kinase inhibitor program to leverage the reactive unsubstituted piperazine secondary amine. Unlike pre-functionalized analogs, this free amine enables direct amide coupling, sulfonylation, or reductive amination for rapid library synthesis. Salt formation at the basic nitrogen permits significant aqueous solubility enhancement for in vitro/in vivo assays. Confirm availability for your specific research application now.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 1428233-07-1
Cat. No. B1431032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
CAS1428233-07-1
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2
InChIInChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2
InChIKeyLDQMVABGJPERJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1428233-07-1): A Pyrazolopyridine-Piperazine Conjugate for Medicinal Chemistry Scaffold Development


Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1428233-07-1) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core linked to a piperazine moiety via a methanone bridge, with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . The compound is commercially available from multiple research chemical suppliers with purities ranging from 95% to 98% , and is recognized as a purine analogue within the broader pyrazolopyridine class .

Why Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1428233-07-1) Cannot Be Interchanged with Closely Related Pyrazolopyridine Analogs in Critical Assays


Structural variations within the pyrazolo[1,5-a]pyridine-piperazine class produce divergent pharmacological selectivity profiles that preclude generic substitution. In the p110α-selective PI3 kinase inhibitor series, replacement of the sulfonyl moiety or substitution off the hydrazone nitrogen resulted in loss of p110α selectivity, with only an N-hydroxyethyl analogue retaining the desired selectivity profile [1]. Similarly, in dual PI3Kγ/δ inhibitor development, the pyrazolopyridine scaffold required specific optimization to achieve potent inhibition of both isoforms (IC50 values of 4.0 nM and 9.1 nM respectively for the optimized lead 20e) while maintaining a favorable selectivity profile across protein kinases at 1 μM [2]. Even minor structural modifications—such as piperazine substitution patterns or the oxidation state of the fused pyridine ring—can dramatically alter target engagement, aqueous solubility, and downstream cellular signaling outcomes [3].

Quantitative Comparative Evidence: Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1428233-07-1) Versus Closest Structural Analogs


Structural Differentiation: Unsubstituted Piperazine Core Versus N4-Cyclopropanecarbonyl Analog

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1428233-07-1) possesses an unsubstituted piperazine moiety (secondary amine at the 4-position), distinguishing it from the N4-cyclopropanecarbonyl-substituted analog (4-(cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1396868-60-2) . The presence of the unsubstituted piperazine in 1428233-07-1 provides a free secondary amine (pKa approximately 9.8 for piperazine), which offers a chemically reactive handle for subsequent functionalization, whereas the cyclopropanecarbonyl analog contains a tertiary amide group that is chemically inert under typical amine-coupling conditions .

Scaffold hopping Chemical synthesis Medicinal chemistry

Solubility Enhancement Potential: Unsubstituted Piperazine Provides Salt Formation Handle Versus Saturated Core Analog

The unsubstituted piperazine moiety in CAS 1428233-07-1 provides a basic amine site (pKa approximately 9.8) capable of forming hydrochloride salts, a strategy demonstrated to improve aqueous solubility by up to 1000-fold in related pyrazolo[1,5-a]pyridine series [1]. In structure-activity relationship studies of p110α-selective PI3 kinase inhibitors, the addition of a basic amine (including piperazine-containing analogues) to the pyrazolopyridine scaffold increased aqueous solubility as the hydrochloride salt from sub-micromolar to millimolar concentrations without compromising target potency or selectivity [1]. In contrast, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl analog (CAS 1428233-82-2) features a saturated pyridine ring that eliminates the planar aromatic character of the core, which may alter both solubility characteristics and molecular recognition by biological targets .

Aqueous solubility Salt formation Formulation development

Functional Differentiation: Target Profile Divergence Based on Pyrazolopyridine Substitution Pattern

The pyrazolo[1,5-a]pyridine scaffold exhibits divergent target selectivity profiles depending on substitution pattern and core functionalization. Literature evidence demonstrates that pyrazolo[1,5-a]pyridine derivatives have been optimized as selective p110α PI3 kinase inhibitors (with selectivity for p110α over other Class Ia PI3K isoforms) [1], dual PI3Kγ/δ inhibitors (IC50 values of 4.0 nM for PI3Kγ and 9.1 nM for PI3Kδ for the optimized lead 20e) [2], AXL and c-MET kinase inhibitors [3], and MARK (microtubule affinity regulating kinase) inhibitors [4]. The unsubstituted piperazine-carbonyl attachment at the 3-position of the pyrazolo[1,5-a]pyridine core in 1428233-07-1 represents a specific pharmacophoric arrangement distinct from the benzenesulfonohydrazide series (p110α-selective) and the substituted pyrazolopyridine series (dual PI3Kγ/δ), which feature alternative substitution patterns and linker chemistry [5].

Kinase selectivity Target engagement SAR studies

Recommended Application Scenarios for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1428233-07-1) Based on Comparative Evidence


Scaffold Diversification via Piperazine Functionalization

The unsubstituted piperazine secondary amine in 1428233-07-1 enables direct functionalization through amide coupling, sulfonylation, reductive amination, or alkylation. Laboratories synthesizing compound libraries should select 1428233-07-1 over N4-substituted analogs (e.g., CAS 1396868-60-2, CAS 1396851-73-2) when a reactive chemical handle is required for further diversification. The free amine provides a versatile conjugation site that pre-functionalized analogs lack .

Hydrochloride Salt Formulation for Improved Aqueous Solubility

Based on class-level evidence from p110α-selective PI3 kinase inhibitors, the basic piperazine nitrogen in 1428233-07-1 may be utilized to form hydrochloride salts, potentially achieving up to 1000-fold improvements in aqueous solubility compared to the free base [1]. Laboratories requiring higher compound concentrations for in vitro assays (e.g., cell-based screens, biophysical binding studies) or preparing formulations for in vivo administration should consider 1428233-07-1 over non-basic pyrazolopyridine analogs lacking salt-forming capability.

Kinase Inhibitor Probe Development

The pyrazolo[1,5-a]pyridine scaffold has demonstrated tractable SAR in multiple kinase programs, including p110α-selective PI3K inhibitors [2], dual PI3Kγ/δ inhibitors with IC50 values in the single-digit nanomolar range [3], and AXL/c-MET kinase inhibitors [4]. While 1428233-07-1 itself lacks published kinase inhibition data, its 3-carbonyl-piperazine substitution pattern represents a specific pharmacophoric arrangement that may yield a distinct selectivity profile compared to the benzenesulfonohydrazide series or substituted pyrazolopyridine series. Researchers should use this exact scaffold for novel kinase probe development rather than assuming functional equivalence to published optimized leads.

Purine Analog Scaffold for Antimetabolite Research

The pyrazolo[1,5-a]pyridine core is a recognized purine analogue, and compounds containing this motif have been investigated as antimetabolites that interfere with purine metabolism . Additionally, pyrazolo[1,5-a]pyridine derivatives have demonstrated antitrypanosomal activity and have been explored as antitubercular agents . Laboratories investigating purine-related metabolic pathways or screening for antiparasitic and antimycobacterial activity may find 1428233-07-1 a suitable starting scaffold for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.